molecular formula C9H11NO2 B3071685 2-hydroxy-N-(3-methylphenyl)acetamide CAS No. 1011572-96-5

2-hydroxy-N-(3-methylphenyl)acetamide

Cat. No.: B3071685
CAS No.: 1011572-96-5
M. Wt: 165.19 g/mol
InChI Key: SUJFFJNZZVFBFR-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(3-methylphenyl)acetamide is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . Its CAS Registry Number is 1011572-96-5 . This chemical features a hydroxyacetamide group linked to a 3-methylphenyl ring, a structure that may be of significant interest in medicinal chemistry and biochemistry for the synthesis and study of more complex molecules. The compound is typically supplied with a high purity level (≥95%) and should be stored sealed in a dry environment at 2-8°C . Researchers should note that this product is classified as For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Please handle with appropriate care, referring to the relevant Safety Data Sheet for detailed hazard information (including potential hazards such as H302, H315, H319, and H335) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7-3-2-4-8(5-7)10-9(12)6-11/h2-5,11H,6H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJFFJNZZVFBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Hydroxy N 3 Methylphenyl Acetamide and Its Derivatives

Direct Synthesis Approaches to 2-hydroxy-N-(3-methylphenyl)acetamide

Direct synthesis focuses on methods that construct the this compound molecule in a limited number of steps, typically by forming the central amide bond.

Nucleophilic Substitution Reactions

One of the most effective strategies for synthesizing this compound involves a two-step process beginning with the synthesis of a halogenated intermediate. The key step is a nucleophilic substitution reaction where a halide is displaced by a hydroxyl group.

The precursor, 2-chloro-N-(3-methylphenyl)acetamide, is first synthesized. This intermediate is then subjected to hydrolysis, where the chlorine atom is replaced by a hydroxyl group to yield the final product. The chemical reactivity of N-aryl 2-chloroacetamides is largely defined by the facile replacement of the chlorine atom by various nucleophiles, including oxygen, nitrogen, or sulfur-based reagents. researchgate.netresearchgate.net This reactivity makes the chloroacetamide derivative an excellent and versatile intermediate for producing this compound and other related compounds.

N-Hydroxyacetylation Strategies

N-Hydroxyacetylation represents a more direct pathway to the target compound, involving the formation of the amide bond using a reagent that already contains the hydroxyacetyl moiety. This can be achieved by reacting 3-methylaniline (m-toluidine) with glycolic acid or one of its activated derivatives, such as an acyl chloride or ester. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or other modern peptide coupling reagents can facilitate the direct amidation between the carboxylic acid (glycolic acid) and the amine (3-methylaniline), providing a straightforward route to this compound.

Synthesis of Structurally Related Acetamide (B32628) Derivatives

The synthesis of derivatives structurally related to this compound often employs robust and versatile chemical reactions that allow for the introduction of diverse functional groups and structural motifs.

Chloroacetamide Intermediates in Amide Synthesis

Chloroacetamide intermediates are foundational in the synthesis of a wide array of amide derivatives. The general and widely used method for their preparation involves the reaction of a primary or secondary amine with chloroacetyl chloride. researchgate.netijpsr.info This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct or by using an excess of the amine itself. researchgate.net

For instance, the synthesis of 2-chloro-N-(3-methylphenyl)acetamide, a direct precursor to the title compound, has been well-documented. nih.gov The structural parameters of this intermediate have been confirmed through crystallographic studies. nih.gov This synthetic approach is not limited to 3-methylaniline and has been applied to a broad range of aliphatic and aromatic amines to produce a library of N-substituted chloroacetamide derivatives. ijpsr.info

Table 1: Examples of 2-Chloro-N-aryl-acetamides from Chloroacetyl Chloride
Amine ReactantChloroacetamide ProductReported YieldReference
m-Chloroaniline2-chloro-N-(3-chlorophenyl)acetamide70.32% ijpsr.info
4-Aminophenol2-Chloro-N-(4-hydroxyphenyl)acetamide89% iucr.org
N-Methylaniline2-chloro-N-methyl-N-phenylacetamide25.80% ijpsr.info
3-Methylaniline2-chloro-N-(3-methylphenyl)acetamideNot Specified nih.gov

Palladium-Catalyzed Coupling Approaches (for related compounds)

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the synthesis of N-aryl acetamides and their derivatives. These methods allow for the formation of the crucial nitrogen-aryl bond under relatively mild conditions. One such approach is the coupling of α-bromoacetamides with arylboronic acids, which yields aryl amides in good yields. researchgate.net

Furthermore, palladium catalysis enables the synthesis of related structures like N-aryl carbamates through the cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. mit.edu The in-situ generated aryl isocyanate is trapped by the alcohol to form the carbamate. mit.edu These methodologies are highly versatile and tolerate a wide range of functional groups, making them suitable for the synthesis of complex acetamide-related molecules. acs.orgmit.edu

Table 2: Examples of Palladium-Catalyzed Synthesis of N-Aryl Derivatives
Coupling PartnersCatalyst SystemProduct TypeReference
Aryl Halides (ArX) + Sodium Cyanate + AlcoholPalladium CatalystN-Aryl Carbamate mit.edu
α-Bromoacetamides + Arylboronic AcidsPalladium CatalystArylacetamide researchgate.net
Aryl Halides + N-SulfinylaminesSPhos Pd G3Sulfinamide nih.gov
Aryl Acetamides + BenzoquinonesPd(II) CatalystAryl-Substituted Quinone acs.org

Reductive Amination Protocols

Reductive amination is a highly reliable and controlled strategy for forming carbon-nitrogen bonds, which is fundamental in synthesizing precursors for acetamide derivatives. harvard.edu This method involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. harvard.edumasterorganicchemistry.com

This process avoids the issue of overalkylation that can occur with direct alkylation of amines. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective because they selectively reduce the iminium ion in the presence of the starting carbonyl compound. harvard.edumasterorganicchemistry.com The resulting secondary or tertiary amines can then be acylated to form the desired N-substituted acetamides. The protocol is compatible with a wide range of functional groups and is a cornerstone of modern amine synthesis. harvard.eduorganic-chemistry.org

Table 3: Common Reagents in Reductive Amination
Reducing AgentTypical SubstratesKey FeaturesReference
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Aldehydes, Ketones; Primary/Secondary AminesMild, highly selective, does not require strict pH control, high functional group tolerance. harvard.edu
Sodium Cyanoborohydride (NaBH₃CN)Aldehydes, Ketones; Primary/Secondary AminesEffective at acidic pH; selectively reduces iminium ions over carbonyls. Can generate toxic HCN byproduct. harvard.edumasterorganicchemistry.com
H₂ / Catalyst (e.g., Pd/C)Aldehydes, Ketones; Primary/Secondary AminesCatalytic hydrogenation; can sometimes reduce other functional groups. youtube.com
Phenylsilane (PhSiH₃)Aldehydes, Ketones; Anilines, DialkylaminesUsed with a dibutyltin (B87310) dichloride catalyst. organic-chemistry.org

Cyclocondensation Reactions

Cyclocondensation reactions represent a pivotal class of transformations in organic synthesis, enabling the construction of heterocyclic systems from acyclic precursors. While specific studies detailing the cyclocondensation of this compound are not extensively documented, the reactivity of analogous N-arylacetamide structures provides a basis for understanding potential synthetic routes. For instance, derivatives of N-(2-hydroxyphenyl)acetamide have been shown to undergo intramolecular cyclization. The interaction of N-(2-hydroxyphenyl)acetamide with silylating agents followed by treatment with chloro(chloromethyl)dimethylsilane (B161097) can lead to the formation of benzoxazasiline derivatives, a form of cyclocondensation. researchgate.net

Another relevant synthetic strategy involves the base-mediated cyclization of related nitro-compounds. For example, 2-(2-nitroaryl)-2-butenoates can be cyclized to form N-hydroxyindoles, a reaction whose efficiency is dependent on the base and solvent system employed. nih.gov These examples highlight the potential for the hydroxyl and amide functionalities within this compound or its precursors to participate in intramolecular cyclization reactions to form various heterocyclic structures, contingent on the specific reagents and conditions applied.

Optimization of Reaction Conditions for this compound Synthesis

The synthesis of N-arylacetamides, including this compound, typically involves the acylation of an aminophenol derivative. The efficiency and selectivity of this transformation are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, the nature of the catalyst, temperature, and the type of acylating agent used.

Solvent Effects in Reaction Optimization

The solvent plays a critical role in the synthesis of acetamide derivatives, influencing reactant solubility, reaction rate, and even the reaction pathway. In the synthesis of related N-(hydroxyphenyl)acetamides, a variety of solvents have been investigated. For the chloroacetylation of m-aminophenol, a direct precursor to a derivative of the target compound, solvents such as acetic acid, acetonitrile, and tetrahydrofuran (B95107) have been utilized. neliti.com

In other related syntheses, such as the preparation of esters of N-(4'-hydroxyphenyl)acetamide, a biphasic system involving an organic solvent like chloroform (B151607) or toluene (B28343) and an aqueous layer is employed. google.com The choice of solvent can significantly impact the yield and purity of the final product. For instance, in the palladium-catalyzed reductive carbonylation of nitrobenzene (B124822) to produce N-(4-hydroxyphenyl)acetamide, the use of dilute acetic acid as a solvent was found to be crucial for selectivity. mdpi.com

Table 1: Influence of Solvent on N-Arylacetamide Synthesis

Precursor(s) Acylating/Reacting Agent Solvent Product Reference
m-aminophenol Chloroacetyl chloride Acetic Acid 2-chloro-N-(3-hydroxyphenyl)acetamide neliti.com
m-aminophenol Chloroacetyl chloride Acetonitrile 2-chloro-N-(3-hydroxyphenyl)acetamide neliti.com
m-aminophenol Chloroacetyl chloride Tetrahydrofuran (THF) 2-chloro-N-(3-hydroxyphenyl)acetamide neliti.com
Nitrobenzene Carbon Monoxide (CO) Dilute Acetic Acid N-(4-hydroxyphenyl)acetamide mdpi.com

This table is generated based on data from syntheses of analogous compounds to illustrate solvent effects.

Catalyst Influence on Reaction Pathways

Catalysts are fundamental in directing the course of chemical reactions, often enabling pathways that are otherwise inaccessible and enhancing selectivity towards the desired product. In the synthesis of N-(4-hydroxyphenyl)acetamide via the reductive carbonylation of nitrobenzene, the catalyst system is a key determinant of the product distribution. mdpi.com The use of a [PdCl₂(dppb)] (dppb = 1,4-bis(diphenylphosphino)butane) complex as a catalyst precursor in dilute acetic acid selectively yields the desired N-acetylated product. mdpi.com

The synthesis of esters from N-(4'-hydroxyphenyl)acetamide and an acyl chloride is facilitated by the presence of pyridine, which acts as a base catalyst to neutralize the HCl byproduct and activate the reactants. google.com In other acetamide preparations, catalysts may not be explicitly required, with the reaction proceeding under thermal conditions or with a basic reagent like potassium hydroxide. nih.gov The selection of an appropriate catalyst is therefore a critical step in designing an efficient synthesis for this compound, potentially influencing both yield and the formation of byproducts.

Table 2: Role of Catalysts in Syntheses of Acetamide Analogs

Reaction Type Precursor(s) Catalyst/Base Product Reference
Reductive Carbonylation Nitrobenzene [PdCl₂(dppb)] N-(4-hydroxyphenyl)acetamide mdpi.com
Esterification N-(4'-hydroxyphenyl) acetamide, Acyl chloride Pyridine Ester of N-(4'-hydroxyphenyl)acetamide google.com

This table is generated based on data from syntheses of analogous compounds to illustrate catalyst influence.

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Hydroxy N 3 Methylphenyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a compound. However, a comprehensive review of available scientific literature and spectral databases did not yield specific experimental data for the ¹H NMR, ¹³C NMR, or dynamic NMR properties of 2-hydroxy-N-(3-methylphenyl)acetamide. While theoretical calculations in some studies suggest that NMR data would be valuable for confirming tautomeric forms, the experimental spectra have not been published in the reviewed sources. scienceweb.uz

Detailed experimental ¹H NMR data, including chemical shifts (δ), multiplicities, and coupling constants (J), for this compound are not available in the consulted literature. Such data would be crucial for assigning the specific protons in the molecule, including those on the tolyl ring, the methylene (B1212753) (-CH₂-) group, and the amide (N-H) and hydroxyl (O-H) groups.

Experimental ¹³C NMR spectral data for this compound, which would identify the chemical environments of each carbon atom in the molecule, have not been reported in the surveyed scientific literature.

There is no available literature describing the study of dynamic NMR properties for this compound. Such studies are often applied to amides to investigate phenomena like restricted rotation around the carbon-nitrogen (C-N) bond, but this has not been specifically reported for this compound.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides critical information regarding the functional groups and bonding arrangements within a molecule.

The FT-IR spectrum of this compound has been experimentally determined. scienceweb.uz The spectrum was recorded on solid samples prepared as potassium bromide (KBr) pellets. The observed vibrational bands are characteristic of its amide structure and confirm the presence of key functional groups. Due to intermolecular hydrogen bonding within the crystal structure, the bands corresponding to the OH and NH groups are shifted to lower frequencies than would be expected in a non-bonded state. scienceweb.uz

The primary experimental absorption bands are summarized in the table below. scienceweb.uz

Vibrational ModeExperimental Frequency (cm⁻¹)
ν(O-H)3199
ν(N-H)3146
ν(C=O)1677
ν(C-N)1266
ν(C-O)1064

The band at 3199 cm⁻¹ is assigned to the stretching vibration of the hydroxyl (O-H) group. scienceweb.uz The absorption at 3146 cm⁻¹ corresponds to the N-H stretching of the secondary amide. scienceweb.uz The strong band observed at 1677 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration, often referred to as the Amide I band. scienceweb.uz The absorptions at 1266 cm⁻¹ and 1064 cm⁻¹ are attributed to the C-N and C-O stretching vibrations, respectively. scienceweb.uz

A review of scientific literature and spectral databases did not yield any experimental FT-Raman spectroscopic data for this compound.

Vibrational Mode Assignments for the Amide Moiety

The Amide I band, appearing in the 1600–1800 cm⁻¹ region, is primarily attributed to the C=O stretching vibration. nih.gov It is one of the most intense and useful bands in the infrared spectrum of amides. For N-methylacetamide, a model compound, the Amide I band is observed around 1630-1646 cm⁻¹. nih.govpitt.edu The exact position is sensitive to the molecular environment, including hydrogen bonding.

The Amide II band, typically found between 1470–1570 cm⁻¹, results from a combination of N-H in-plane bending and C-N stretching vibrations. nih.gov Its position and intensity can provide information about the conformation of the amide group.

The Amide III band is more complex, arising from a mixture of C-N stretching, N-H in-plane bending, and other vibrations. It is observed in the 1250–1350 cm⁻¹ range. nih.gov Other characteristic vibrations include the Amide A band (3300–3500 cm⁻¹), which corresponds to the N-H stretching mode, and the Amide IV band (around 632 cm⁻¹), which involves NCO and CCO bending modes. nih.govpitt.edu The steric and electronic effects of the 3-methylphenyl group are expected to influence the precise frequencies of these amide bands in this compound. researchgate.net

Table 1: Typical Vibrational Mode Assignments for Amide Moieties

Amide BandApproximate Frequency Range (cm⁻¹)Primary Vibrational Modes
Amide A3300 - 3500N-H stretch
Amide I1600 - 1800C=O stretch
Amide II1470 - 1570N-H in-plane bend, C-N stretch
Amide III1250 - 1350C-N stretch, N-H in-plane bend
Amide IV~600 - 650NCO bend, CCO bend

Mass Spectrometry (MS) and Elemental Analysis

Elemental analysis provides the empirical formula of a compound by determining the percentage composition of its constituent elements. For this compound, the molecular formula is C₉H₁₁NO₂, corresponding to a molecular weight of 165.19 g/mol . nih.govnist.gov

Table 2: Elemental Composition of this compound

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage
CarbonC12.0119108.09965.44%
HydrogenH1.0081111.0886.71%
NitrogenN14.007114.0078.48%
OxygenO15.999231.99819.37%

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. The resulting mass spectrum provides information about the molecular weight and structure of the compound based on its fragmentation pattern.

While a specific experimental mass spectrum for this compound is not detailed in the provided sources, a plausible fragmentation pattern can be predicted based on the structure and general principles of mass spectrometry for carbonyl compounds and aromatic amides. miamioh.edu The molecular ion peak (M⁺) would be expected at m/z 165.

Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a primary fragmentation mode for ketones and amides. miamioh.edu This could lead to the loss of the •CH₂OH radical to form an ion at m/z 120, or cleavage of the N-C(O) bond.

Loss of the Acetyl Group: A common fragmentation for acetamides is the cleavage of the N-acetyl group, which could result in a fragment corresponding to the 3-methylaniline moiety.

McLafferty Rearrangement: This rearrangement is possible in carbonyl compounds with sufficiently long alkyl chains, though it may be less favored in this specific structure. miamioh.edu

Fragmentation of the Aromatic Ring: The methylphenyl group can undergo characteristic fragmentations, such as the loss of a methyl radical (•CH₃) or subsequent cleavages of the aromatic ring structure. nih.gov

Hirshfeld Surface Analysis in Molecular Interaction Studies

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. buketov.edu.kz It partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of all other molecules in the crystal. The surface is mapped with various properties, such as dnorm, to highlight regions of close intermolecular contact.

The dnorm surface uses a red-white-blue color scale, where:

Red spots indicate close contacts that are shorter than the van der Waals radii, typically representing strong interactions like hydrogen bonds.

White areas represent contacts approximately equal to the van der Waals radii.

Blue areas indicate regions with no significant intermolecular contacts.

For this compound, a Hirshfeld surface analysis would be expected to show prominent red spots corresponding to the N—H⋯O and O—H⋯O hydrogen bonds. nih.gov

This analysis can be complemented by 2D fingerprint plots , which summarize all the intermolecular contacts by plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). researchgate.net These plots provide a quantitative breakdown of the types of interactions present. For similar molecules, the most significant contributions to the crystal packing often come from H⋯H, O⋯H/H⋯O, and C⋯H/H⋯C contacts. nih.govresearchgate.net For example, in N-(2-methoxyphenyl)acetamide, H⋯H contacts account for 53.9% of the Hirshfeld surface, while O⋯H/H⋯O and C⋯H/H⋯C contacts each contribute 21.4%. nih.gov A similar distribution, with a high percentage for O⋯H/H⋯O contacts due to the two hydrogen-bonding groups, would be anticipated for the title compound.

Computational and Theoretical Investigations of 2 Hydroxy N 3 Methylphenyl Acetamide

Density Functional Theory (DFT) Studies

DFT has been the principal method for the theoretical investigation of 2-hydroxy-N-(3-methylphenyl)acetamide, often referred to as 2-hydroxy-N-m-tolylacetamide (HTA). Research in this area has focused on understanding the molecule's tautomerism, stability, and spectroscopic properties. scienceweb.uz

Geometry Optimization and Structural Parameter Analysis (Bond Lengths, Angles)

The molecular geometry of this compound has been fully optimized using DFT calculations, specifically with the B3LYP hybrid functional combined with the 6-311G(d,p) basis set. scienceweb.uz These theoretical findings have been compared with experimental data obtained from X-ray crystallography, showing a strong correlation. scienceweb.uz

The optimized structure confirms that the bond angles and interatomic distances in the molecule are largely consistent with standard values. scienceweb.uz The comparison between the experimental and theoretical parameters resulted in a mean absolute error (MAE) of 0.073 for bond lengths and 0.79 for bond angles, indicating a high level of accuracy for the chosen computational method. scienceweb.uz The crystal structure reveals a conformation where the carbonyl group is in a trans-position relative to the methyl group on the phenyl ring.

Table 1: Theoretical and Experimental Bond Lengths of this compound (Note: Specific values for all bond lengths were not available in the summarized literature. The data is reported in the full study by Khurramov et al., 2021.)

Bond Theoretical Bond Length (Å) (DFT/B3LYP/6-311G(d,p)) Experimental Bond Length (Å) (X-ray)
C=O Data not available in abstract Data not available in abstract
C-N Data not available in abstract Data not available in abstract
O-H Data not available in abstract Data not available in abstract
N-H Data not available in abstract Data not available in abstract

Table 2: Theoretical and Experimental Bond Angles of this compound (Note: Specific values for all bond angles were not available in the summarized literature. The data is reported in the full study by Khurramov et al., 2021.)

Angle Theoretical Bond Angle (°) (DFT/B3LYP/6-311G(d,p)) Experimental Bond Angle (°) (X-ray)
O=C-N Data not available in abstract Data not available in abstract
C-N-H Data not available in abstract Data not available in abstract
C-O-H Data not available in abstract Data not available in abstract

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequencies for this compound and its imidol tautomer have been calculated to correlate with experimental Infrared (IR) spectra. scienceweb.uz The calculations help in assigning the key absorption bands to specific vibrational modes within the molecule. The experimental IR spectrum, recorded from single crystals, shows bands characteristic of the amide form, with shifts indicating intermolecular hydrogen bonding. scienceweb.uz

A comparison of the main theoretical (unscaled) and experimental vibrational bands highlights the accuracy of the DFT model. scienceweb.uz

Table 3: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Theoretical (Amide) Theoretical (Imidol) Experimental
ν(OH) 3667 3871 (3631) 3199
ν(NH) 3598 - 3146
ν(C=O) 1759 - 1677
ν(C=N) - 1776 -
ν(C-N) 1231 1258 1266

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and stability of a molecule. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical stability. scienceweb.uz

For this compound, the energies of these orbitals and other quantum chemical parameters have been calculated for the stable amide tautomer. These parameters provide insights into the molecule's electron-donating and accepting abilities. scienceweb.uz

Table 4: Quantum Chemical Parameters for this compound (Amide form)

Parameter Value
HOMO Energy (eV) Data not available in abstract
LUMO Energy (eV) Data not available in abstract
Energy Gap (ΔE) (eV) Data not available in abstract
Total Energy (Etot) (kJ/mol) Data not available in abstract
Dipole Moment (μ) (Debye) Data not available in abstract
Electronegativity (χ) Data not available in abstract
Chemical Hardness (η) Data not available in abstract

Natural Bond Orbital (NBO) Analysis

A detailed Natural Bond Orbital (NBO) analysis for this compound was not found in the reviewed scientific literature. This type of analysis is typically used to investigate intramolecular charge transfer, hyperconjugative interactions, and the strengths of chemical bonds by analyzing the filled and empty orbitals in the molecule.

Molecular Electrostatic Potential (MESP) Mapping

The Molecular Electrostatic Potential (MESP) provides a map of the charge distribution around a molecule, which is essential for predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov For this compound, the total electrostatic potential (ESP) was calculated and visualized to understand its 3D shape and electrostatic properties. This analysis helps in identifying electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack), which is crucial for understanding intermolecular interactions and chemical reactivity. chemrxiv.org

Ab Initio Calculations

Specific studies focusing solely on ab initio calculations (such as Hartree-Fock) for this compound were not prominently featured in the reviewed literature. Modern computational studies on molecules of this size and complexity predominantly utilize DFT methods, like B3LYP, due to their favorable balance of accuracy and computational cost. scienceweb.uz

Theoretical Prediction of Molecular Properties

Density Functional Theory (DFT) is a common computational method used to investigate the electronic structure and properties of molecules. These calculations can predict various molecular descriptors that provide insight into the molecule's behavior.

Theoretical calculations for a molecule structurally similar to this compound can yield values for its dipole moment and polarizability. The data presented below is illustrative of typical values obtained for small organic molecules through DFT calculations and should not be taken as experimentally verified data for this specific compound.

PropertyCalculated Value (Illustrative)Unit
Dipole Moment (µ)3.5Debye
Mean Polarizability (α)25.810⁻²⁴ esu

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. The first-order hyperpolarizability (β) is a key indicator of a molecule's potential for second-harmonic generation (SHG), a primary NLO response. Molecules with large β values are considered promising candidates for NLO applications.

Computational studies can predict the components of the first-order hyperpolarizability tensor. The total hyperpolarizability is often compared to that of a standard NLO material like urea (B33335) to gauge its potential. The illustrative data below shows how such results would be presented.

PropertyCalculated Value (Illustrative)Unit
First-Order Hyperpolarizability (β_total)15.210⁻³⁰ esu
Comparison to Urea~5 times greater(Ratio)

Solvent Effects on Electronic Structure and Reactivity

The surrounding environment, particularly the solvent, can significantly influence a molecule's electronic structure and reactivity. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of different solvents on molecular properties. These studies can reveal how polarity and hydrogen bonding capabilities of a solvent alter the molecule's dipole moment, polarizability, and spectral properties. Such investigations are critical for understanding reaction mechanisms and designing experiments in solution.

In Silico Studies of Molecular Interactions and Binding

In silico techniques, particularly molecular docking, are invaluable in drug discovery and molecular biology for predicting how a small molecule (ligand) might interact with a biological macromolecule (receptor).

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations could be performed against various protein targets to explore its potential as an inhibitor or modulator of enzyme activity. The process involves placing the molecule into the binding site of a target protein and calculating a docking score, which estimates the binding affinity.

Beyond just the score, molecular docking predicts the specific binding mode, detailing the intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein's active site. The binding affinity, often expressed as a binding energy (kcal/mol), provides a quantitative measure of the strength of the interaction. Lower binding energy values typically indicate a more stable and favorable interaction.

The following table provides an illustrative example of docking results for a hypothetical interaction, as specific docking studies for this compound are not publicly available.

Target Protein (Hypothetical)Binding Affinity (kcal/mol) (Illustrative)Interacting Residues (Illustrative)Interaction Type (Illustrative)
Cyclooxygenase-2 (COX-2)-7.8Arg120, Tyr355, Ser530Hydrogen Bond, Pi-Alkyl

Structure-Activity Relationship (SAR) Prediction via Computational Means

Computational methods are pivotal in modern drug discovery and chemical research for predicting the structure-activity relationship (SAR) of novel compounds. For this compound, while direct and extensive computational SAR studies are not widely published, valuable insights can be extrapolated from research on structurally analogous N-aryl acetamides and related derivatives. These computational approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, help to elucidate the key structural features that influence the biological activity of this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Insights

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For N-aryl acetamide (B32628) derivatives, QSAR models have been developed to predict their activity against various biological targets. These models indicate that descriptors such as lipophilicity (AlogP98), molecular shape (Wiener, Kappa-1-AM), and electronic properties (Dipole-Mag, CHI-1) are significant in determining the bioactivity of these compounds. nih.gov

For instance, in a QSAR study on N-aryl derivatives as cholinesterase inhibitors, the models highlighted the importance of lipophilicity and molecular topology. nih.gov This suggests that for this compound, modifications to the methylphenyl ring or the hydroxy group that alter these physicochemical properties could significantly impact its biological efficacy.

Table 1: Key Molecular Descriptors in QSAR Models for N-Aryl Derivatives

DescriptorPhysicochemical PropertyPredicted Influence on Activity
AlogP98LipophilicityPositive Correlation
Wiener IndexMolecular Branching/CompactnessVaries with Target
Kappa-1-AMMolecular ShapeVaries with Target
Dipole MomentPolarity and Electron DistributionInfluences Binding Interactions
CHI-1Molecular ConnectivityVaries with Target

This table is illustrative and based on general findings for N-aryl derivatives, not specifically for this compound.

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as this compound, and the active site of a biological target.

Studies on similar acetamide derivatives have demonstrated the utility of molecular docking in predicting binding affinities and identifying key intermolecular interactions. For example, in the context of enzyme inhibition, the acetamide moiety often acts as a crucial hydrogen bond donor or acceptor. The hydroxyl group on the phenyl ring can also form important hydrogen bonds with amino acid residues in the target's active site, thereby anchoring the ligand.

In a study of phenoxyacetanilide derivatives as potential non-steroidal anti-inflammatory drugs, molecular docking against the COX-2 enzyme revealed that the binding affinity was influenced by substitutions on the phenyl ring. semanticscholar.org One derivative, 2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]-N-(2-methylphenyl) acetamide, exhibited a strong binding affinity with a docking score of -8.9 Kcal/mol. semanticscholar.org This suggests that the position and nature of substituents on the N-phenyl ring of this compound are likely critical for its interaction with biological targets.

Table 2: Predicted Binding Interactions of Acetamide Analogs with Biological Targets from Molecular Docking Studies

Compound ClassTarget ProteinKey Interacting Residues (Example)Predicted Binding Energy (kcal/mol)
PhenoxyacetanilidesCOX-2Tyr385, Arg120, Ser530-8.9
N-Aryl DerivativesAcetylcholinesteraseTrp84, Ser122, His440Varies
Isatin N-phenylacetamide SulphonamidesCarbonic Anhydrase IIHis94, His96, Thr199Varies

This table presents example data from studies on analogous compounds to illustrate the type of information generated from molecular docking. The specific interactions and energies for this compound would depend on the biological target.

Reaction Chemistry and Mechanistic Studies of 2 Hydroxy N 3 Methylphenyl Acetamide

General Reaction Types of Acetamide (B32628) Scaffolds

The N-arylacetamide framework is a versatile platform for a variety of chemical transformations. The reactivity is centered around the amide linkage, the aromatic ring, and any appended functional groups.

The oxidation of N-arylacetamides can proceed through several pathways, depending on the oxidizing agent and the specific substitution pattern of the molecule. One of the well-documented oxidation reactions for N-arylacetamides is N-oxidation. This reaction, often catalyzed by enzymes such as cytochrome P-450, results in the formation of N-hydroxy-N-arylacetamides. core.ac.uk These N-hydroxylated products are often considered proximate carcinogens in the study of N-substituted aromatic compounds. core.ac.uk

For hydroxylated N-arylacetamides, such as the related compound N-(4-hydroxyphenyl)acetamide (acetaminophen), oxidation can lead to the formation of reactive intermediates like N-acetyl-p-benzoquinone imine (NAPQI). iucr.org This highlights the potential for the aromatic ring and its substituents to participate in oxidative pathways. Furthermore, the methyl group on the phenyl ring represents another potential site for oxidation, which could be converted to a carboxylic acid or benzyl (B1604629) alcohol under appropriate conditions, a common transformation for toluene (B28343) derivatives.

The amide functional group is generally resistant to reduction. However, under forcing conditions using powerful reducing agents like lithium aluminum hydride (LiAlH4), the carbonyl group of the acetamide can be reduced to a methylene (B1212753) group, yielding the corresponding secondary amine. This transformation is a fundamental reaction in organic synthesis. The application of reduction reactions is a noted strategy in the synthesis of various drug candidates that contain an acetamide scaffold, underscoring its utility in modifying the core structure. acs.org

Substitution reactions are a cornerstone of modifying the acetamide scaffold, allowing for the introduction of diverse functionalities. These can be broadly categorized into reactions at the hydroxyl group and reactions on the aromatic ring.

Hydroxyl Group Transformations: The 2-hydroxy group in 2-hydroxy-N-(3-methylphenyl)acetamide behaves as a typical primary alcohol. It can readily undergo esterification with carboxylic acids or acyl chlorides, or etherification, such as in the Williamson ether synthesis. uobaghdad.edu.iq These transformations are fundamental for altering the polarity and steric properties of the side chain.

Aromatic Substitutions: The aromatic ring of N-(3-methylphenyl)acetamide is susceptible to electrophilic aromatic substitution. The directing effects of the substituents on the ring—the acetamido group and the methyl group—are crucial in determining the position of substitution. The acetamido group is an activating ortho-, para-director, while the methyl group is also an activating ortho-, para-director. This substitution pattern would direct incoming electrophiles to the positions ortho and para to the acetamido group (positions 2, 4, and 6) and ortho and para to the methyl group (positions 2, 4, and 6). The interplay of these directing effects will govern the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts reactions. A practical example of substitution on an N-arylacetamide ring is the palladium-catalyzed Suzuki cross-coupling reaction of N-(2,5-dibromophenyl) acetamide with various arylboronic acids, which allows for the formation of new carbon-carbon bonds. researchgate.net

Table 1: Summary of General Reaction Types for N-Arylacetamide Scaffolds

Reaction TypeFunctional GroupReagents/ConditionsProduct Type
N-OxidationAmide NitrogenCytochrome P-450N-Hydroxy-N-arylacetamide
Ring OxidationHydroxylated Aryl RingOxidizing AgentsBenzoquinone Imine Derivatives
Amide ReductionAmide CarbonylLiAlH4Secondary Amine
EtherificationHydroxyl GroupAlkyl halide, Base (Williamson Synthesis)Ether
Aromatic SubstitutionAromatic RingElectrophiles (e.g., HNO3, Br2)Substituted Aryl Ring
Cross-CouplingHalogenated Aryl RingArylboronic acid, Pd catalyst (Suzuki Reaction)Biaryl Compound

Mechanistic Insights from Theoretical and Experimental Data

While specific mechanistic studies on this compound are not extensively documented, insights can be drawn from research on related amide-containing compounds. Theoretical calculations, such as those using density functional theory (DFT), have become invaluable tools for elucidating reaction mechanisms.

For instance, the mechanism of N-chlorination of N-methylacetamide has been investigated through quantum chemical studies. These studies suggest that the reaction does not proceed by direct attack on the amide nitrogen. Instead, a more favorable pathway involves the initial tautomerization of the amide to its iminol form. This iminol intermediate then reacts with hypochlorous acid (HOCl), which is consistent with experimental observations. This iminol-mediated pathway is proposed as a general mechanism for the N-chlorination of a wide range of amides. researchgate.net

Experimental studies on the formation of N-hydroxy-N-arylacetamides from nitroso aromatic compounds have indicated a Ping Pong mechanism, providing a kinetic framework for understanding this biotransformation. core.ac.uk Furthermore, computational studies have been employed to explore the nonlinear optical (NLO) properties and reactivity of triphenyl acetamide analogs, demonstrating the power of theoretical methods in predicting the electronic behavior and stability of such compounds. researchgate.net These examples underscore the importance of both theoretical and experimental approaches in building a detailed mechanistic understanding of the reactivity of the acetamide scaffold.

Derivatization Strategies Based on Compound Reactivity

The inherent reactivity of the functional groups in this compound provides multiple avenues for derivatization to create analogues with modified properties.

The hydroxyl group is a prime target for derivatization. For analytical purposes, such as gas chromatography (GC), the hydroxyl group can be converted into a more volatile silyl (B83357) ether. Reagents commonly used for this silylation include N,N-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-trimethylsilyltrifluoroacetamide (MSTFA). researchgate.net These reagents react readily with active hydrogens, such as those in alcohols, to form trimethylsilyl (B98337) derivatives. researchgate.net

The aromatic ring offers another site for modification. As previously mentioned, palladium-catalyzed cross-coupling reactions, like the Suzuki reaction, can be used to introduce new aryl or alkyl groups onto a halogenated version of the N-(3-methylphenyl)acetamide ring. researchgate.net This strategy allows for the synthesis of a diverse library of compounds with extended aromatic systems.

Furthermore, the amide nitrogen itself, after deprotonation with a strong base, can act as a nucleophile for alkylation, although this is generally less common than reactions at other sites. The synthesis of various N-aryl 2-chloroacetamides and their subsequent reaction with nucleophiles to displace the chlorine atom is another powerful derivatization strategy, demonstrating the utility of introducing a reactive handle onto the acetyl group. researchgate.net These varied approaches, targeting different reactive centers within the molecule, allow for the systematic modification of this compound to explore structure-activity relationships.

Table 2: Common Derivatization Reagents and their Target Functional Groups

Derivatization ReagentAbbreviationTarget Functional GroupResulting Derivative
N,N-Bis(trimethylsilyl)trifluoroacetamideBSTFAHydroxyl (-OH)Trimethylsilyl Ether
N-Methyl-trimethylsilyltrifluoroacetamideMSTFAHydroxyl (-OH)Trimethylsilyl Ether
Acyl Chlorides / Anhydrides-Hydroxyl (-OH)Ester
Arylboronic Acids / Pd Catalyst-Aryl HalideBiaryl
Chloroacetyl Chloride-Arylamine (precursor synthesis)N-Aryl-2-chloroacetamide

Emerging Research Directions and Future Perspectives for 2 Hydroxy N 3 Methylphenyl Acetamide

Design and Synthesis of Advanced 2-hydroxy-N-(3-methylphenyl)acetamide Analogs

The journey from a lead compound to a clinical candidate often involves the systematic design and synthesis of analogs to optimize its pharmacological properties. For this compound, future research would likely focus on modifying its core structure to enhance potency, selectivity, and pharmacokinetic parameters. Key strategies would involve substitutions on the phenyl ring and modifications of the acetamide (B32628) and hydroxyl groups.

Table 1: Potential Analog Design Strategies

Structural ModificationRationalePotential Outcome
Phenyl Ring SubstitutionModulate lipophilicity, electronic properties, and steric interactions with biological targets.Improved binding affinity and selectivity.
Hydroxyl Group ModificationAlter hydrogen bonding capacity and metabolic stability.Enhanced bioavailability and duration of action.
Acetamide Group AlterationExplore alternative linkers to probe the binding pocket of target proteins.Novel structure-activity relationships.

The synthesis of these analogs would likely employ established methodologies in organic chemistry, such as amide coupling reactions and aromatic substitution techniques. The characterization of these new chemical entities would be performed using standard analytical methods, including NMR spectroscopy and mass spectrometry.

Exploration of Novel Biological Targets and Mechanistic Pathways

A critical aspect of future research will be the identification of the biological targets of this compound and its analogs. High-throughput screening campaigns against a diverse panel of enzymes and receptors could reveal initial hits. Subsequent target validation studies would be essential to confirm these interactions and elucidate the compound's mechanism of action.

Techniques such as affinity chromatography, chemical proteomics, and genetic approaches could be employed to pinpoint the specific proteins that bind to the compound. Once a target is identified, further biochemical and cellular assays would be necessary to understand how the compound modulates its activity and the downstream signaling pathways that are affected.

Integration of Advanced Computational Modeling in Compound Design

In modern drug discovery, computational modeling plays a pivotal role in accelerating the design-make-test-analyze cycle. For this compound, molecular docking studies could be used to predict the binding modes of the compound and its analogs to potential biological targets. This information would be invaluable for guiding the design of new derivatives with improved affinity and selectivity.

Furthermore, quantitative structure-activity relationship (QSAR) models could be developed to correlate the chemical structures of the analogs with their biological activities. These models would help in identifying the key structural features that are important for the desired pharmacological effect. Molecular dynamics simulations could also be employed to study the dynamic behavior of the compound-target complex, providing insights into the stability of the interaction.

Potential as a Research Tool in Chemical Biology

Beyond its potential therapeutic applications, this compound and its derivatives could serve as valuable research tools in chemical biology. Chemical probes based on this scaffold could be developed to study the function of specific proteins or pathways in a cellular context. For example, fluorescently labeled analogs could be synthesized to visualize the subcellular localization of a target protein.

Moreover, photoaffinity labeling probes could be designed to covalently link to the target protein upon photoactivation, enabling its identification and characterization. These chemical biology tools would provide a powerful means to dissect complex biological processes and to validate novel drug targets.

Q & A

Q. How do substituents on the phenyl ring affect the compound’s electronic properties and reactivity?

  • Methodological Answer :
  • DFT Calculations : Meta-substituents (e.g., -CH₃) increase electron density at the acetamide group, altering nucleophilicity.
  • Cyclic Voltammetry : Measure oxidation potentials to correlate substituent effects with redox stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.